molecular formula C10H15ClN2 B1437286 2-(Piperidin-2-yl)pyridine hydrochloride CAS No. 1195901-60-0

2-(Piperidin-2-yl)pyridine hydrochloride

Cat. No.: B1437286
CAS No.: 1195901-60-0
M. Wt: 198.69 g/mol
InChI Key: MFJBWMJZAOKGHG-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring

Mechanism of Action

Target of Action

2-(Piperidin-2-yl)pyridine hydrochloride, a derivative of piperidine, is known to interact with various targets in the body. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

The inhibition of ALK and ROS1 by this compound can affect various biochemical pathways. These kinases are involved in cell growth and proliferation, so their inhibition can lead to the suppression of these processes .

Pharmacokinetics

Like other piperidine derivatives, it is expected to have good bioavailability .

Result of Action

The inhibition of ALK and ROS1 by this compound can lead to a decrease in cell growth and proliferation. This can result in the suppression of tumor growth in the case of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-2-yl)pyridine hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with receptor tyrosine kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are significant as they can influence various signaling pathways within the cell, potentially leading to therapeutic applications in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways . This compound can also affect gene expression by altering the transcriptional activity of certain genes, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of receptor tyrosine kinases, which are crucial for cell signaling and growth . By binding to these enzymes, it prevents their activation and subsequent signaling, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been found to be stable under ambient temperature conditions . Long-term studies in vitro and in vivo have shown that its effects on cellular function can persist over extended periods, although the exact duration and extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and potential damage to normal tissues. Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can also influence its overall efficacy and safety profile, making it important to study these pathways in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting its pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. Its subcellular localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)pyridine hydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-(Piperidin-2-yl)pyridine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

2-(Piperidin-2-yl)pyridine hydrochloride can be compared with other similar compounds, such as 2-(Pyridin-2-yl)pyrimidine derivatives and 2-phenyl-2-(piperidin-2-yl)acetamide. These compounds share structural similarities but may differ in their reactivity, applications, and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

2-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJBWMJZAOKGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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